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Compound of Interest

Compound Name: 2-Fluoro-5-(methylsulfonyl)toluene

Cat. No.: B1342898 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-Fluoro-5-
(methylsulfonyl)toluene (CAS RN: 828270-58-2), a compound of interest for researchers,

scientists, and professionals in drug development. Due to the limited availability of public

experimental data, this document presents a combination of predicted spectral information

based on established principles and data from analogous structures, alongside generalized

experimental protocols for acquiring such data.

Compound Overview
Structure:

Chemical Formula: C₈H₉FO₂S[1]

Molecular Weight: 188.22 g/mol [1]

Predicted Nuclear Magnetic Resonance (NMR)
Spectral Data
While specific experimental NMR data for 2-Fluoro-5-(methylsulfonyl)toluene is not publicly

available, the following tables outline the predicted ¹H and ¹³C NMR chemical shifts. These

predictions are derived from the analysis of structurally related compounds and established

spectroscopic principles.
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Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~7.8 - 7.9 dd ~8.5, 5.5 Ar-H

~7.6 - 7.7 ddd ~8.5, 4.5, 2.5 Ar-H

~7.2 - 7.3 t ~8.5 Ar-H

~3.1 s - -SO₂CH₃

~2.3 s - Ar-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Assignment

~160 (d) ~250 (¹JCF) C-F

~140 (d) ~3 (⁴JCF) C-SO₂

~135 (d) ~8 (³JCF) Ar-CH

~128 (s) - C-CH₃

~125 (d) ~8 (³JCF) Ar-CH

~118 (d) ~22 (²JCF) Ar-CH

~45 (s) - -SO₂CH₃

~15 (s) - Ar-CH₃

Expected Infrared (IR) and Mass Spectrometry (MS)
Data
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not publicly available. However, the

expected characteristic absorption bands are listed below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium Aliphatic C-H Stretch (-CH₃)

1600 - 1450 Medium to Strong Aromatic C=C Bending

1350 - 1300 Strong Asymmetric SO₂ Stretch

1160 - 1120 Strong Symmetric SO₂ Stretch

1250 - 1150 Strong C-F Stretch

Mass Spectrometry (MS)
Experimental mass spectrometry data is not publicly available. For a standard electron

ionization (EI) mass spectrum, the following characteristics would be anticipated.

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

188 Molecular Ion (M⁺)

173 [M - CH₃]⁺

109 [M - SO₂CH₃]⁺

91 [C₇H₇]⁺ (Tropylium ion)

79 [SO₂CH₃]⁺

Experimental Protocols
The following sections detail generalized protocols for obtaining the spectral data discussed

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of the sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in a

deuterated solvent (e.g., CDCl₃, approximately 0.6-0.7 mL).[2] The solution is transferred to an

NMR tube.[1] All solid particles should be removed to prevent peak broadening.[1] The

spectrum is acquired on a spectrometer (e.g., 500 MHz) after locking onto the deuterium signal

of the solvent and shimming the magnetic field for optimal resolution.[3] Tetramethylsilane

(TMS) is commonly used as an internal standard for chemical shift referencing.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between

two IR-transparent salt plates (e.g., NaCl or KBr).[5] The plates are then mounted in the sample

holder of the FT-IR spectrometer. A background spectrum of the clean salt plates is typically run

first and automatically subtracted from the sample spectrum.[6] The spectrum is then recorded,

usually in the range of 4000-400 cm⁻¹.[6]

Electron Ionization Mass Spectrometry (EI-MS)
The sample is introduced into the mass spectrometer, often via a direct insertion probe or after

separation by gas chromatography.[7] In the ion source, the sample is vaporized and

bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and

fragmentation.[8][9] The resulting positively charged ions are accelerated and separated based

on their mass-to-charge (m/z) ratio by a mass analyzer.[8] The detector records the abundance

of each ion, generating the mass spectrum.

Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and spectroscopic

characterization of a chemical compound like 2-Fluoro-5-(methylsulfonyl)toluene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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